molecular formula C10H12ClNO2 B177585 Methyl isoindoline-4-carboxylate hydrochloride CAS No. 127168-90-5

Methyl isoindoline-4-carboxylate hydrochloride

Cat. No.: B177585
CAS No.: 127168-90-5
M. Wt: 213.66 g/mol
InChI Key: ZEOILCADGXBXQW-UHFFFAOYSA-N
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Description

Methyl isoindoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂ClNO₂. It is a white crystalline solid that is soluble in water and methanol. This compound is often used as a synthetic intermediate in various chemical reactions and has applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl isoindoline-4-carboxylate hydrochloride typically involves the esterification of isoindoline-4-carboxylic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl isoindoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-4-carboxylic acid: A precursor in the synthesis of Methyl isoindoline-4-carboxylate hydrochloride.

    Methyl isoindoline-3-carboxylate: A similar compound with a different substitution pattern on the isoindoline ring.

    Ethyl isoindoline-4-carboxylate: An analog with an ethyl ester group instead of a methyl ester.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive molecules and materials.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOILCADGXBXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600398
Record name Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127168-90-5
Record name Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester (0.3 g, 1.12 mmol) in dichloromethane (4 ml) at −10° C., was added dropwise α-chloroethyl chloroformate (0.16 ml, 1.46 mmol) and stirred at −10° C. for 30 mins. The solvent was removed by evaporation under reduced pressure and the residue dissolved in methanol (5 ml) and heated to 90° C. for 40 mins. The solution was cooled to room temperature and the solvent removed by evaporation under reduced pressure. The residue was diluted with ethyl acetate (30 ml), extracted into sat. NaOH solution to give a hygroscopic solid, used without further purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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